molecular formula C7H12O2 B14190798 (2R,3S)-2-methoxy-3-methylpent-4-yn-1-ol CAS No. 917878-59-2

(2R,3S)-2-methoxy-3-methylpent-4-yn-1-ol

Cat. No.: B14190798
CAS No.: 917878-59-2
M. Wt: 128.17 g/mol
InChI Key: VWYRPJMOFBORIY-BQBZGAKWSA-N
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Description

(2R,3S)-2-methoxy-3-methylpent-4-yn-1-ol is a chiral organic compound with a unique structure that includes both an alkyne and an alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-methoxy-3-methylpent-4-yn-1-ol can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. For example, asymmetric reduction of a suitable precursor can yield the desired compound with high enantiomeric purity. The reaction conditions typically involve low temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts or enzymatic processes to achieve high yields and enantiomeric excess. These methods are advantageous due to their specificity and efficiency, reducing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-methoxy-3-methylpent-4-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.

    Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are used for selective reduction.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include:

  • Aldehydes and carboxylic acids from oxidation.
  • Alkenes and alkanes from reduction.
  • Various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

(2R,3S)-2-methoxy-3-methylpent-4-yn-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and stereoselective biological processes.

    Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (2R,3S)-2-methoxy-3-methylpent-4-yn-1-ol exerts its effects depends on its interaction with molecular targets. The compound can act as a substrate for enzymes, undergoing specific transformations that lead to the formation of biologically active products. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions, which are facilitated by the compound’s functional groups.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-2-methoxy-3-methylpent-4-yn-1-ol
  • (2S,3S)-2-methoxy-3-methylpent-4-yn-1-ol
  • (2S,3R)-2-methoxy-3-methylpent-4-yn-1-ol

Uniqueness

(2R,3S)-2-methoxy-3-methylpent-4-yn-1-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry can influence the compound’s reactivity and interactions with other molecules, making it valuable in stereoselective synthesis and research applications.

Properties

CAS No.

917878-59-2

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(2R,3S)-2-methoxy-3-methylpent-4-yn-1-ol

InChI

InChI=1S/C7H12O2/c1-4-6(2)7(5-8)9-3/h1,6-8H,5H2,2-3H3/t6-,7-/m0/s1

InChI Key

VWYRPJMOFBORIY-BQBZGAKWSA-N

Isomeric SMILES

C[C@@H](C#C)[C@H](CO)OC

Canonical SMILES

CC(C#C)C(CO)OC

Origin of Product

United States

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